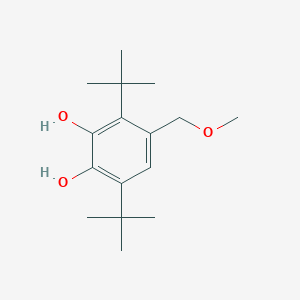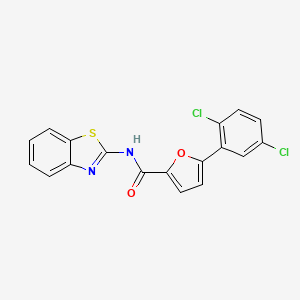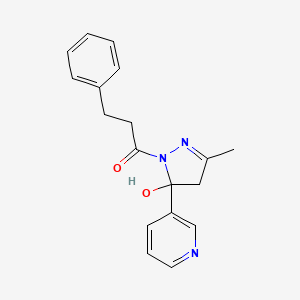![molecular formula C18H18F2N2O3S B5053822 N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B5053822.png)
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide exerts its effects through multiple mechanisms of action, including inhibition of specific enzymes and modulation of neurotransmitter activity. Specifically, N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and drug addiction, as well as modulate the activity of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been found to have various biochemical and physiological effects, depending on the specific context of its use. In cancer research, N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). In neuropharmacology, N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been found to modulate the activity of dopamine and glutamate, which are neurotransmitters involved in reward and motivation pathways. In drug addiction treatment, N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been investigated as a potential medication to reduce drug-seeking behavior and relapse.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has several advantages and limitations for lab experiments. One advantage is its specificity for certain molecular targets, which allows for precise investigation of specific pathways and mechanisms. Additionally, N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been found to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation is the lack of long-term safety data, which warrants further investigation.
将来の方向性
There are several future directions for research on N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide. One direction is the investigation of its potential therapeutic properties in other fields, such as immunology and infectious diseases. Additionally, further research is needed to elucidate the specific molecular targets and pathways affected by N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide, as well as the long-term safety and efficacy of the compound. Finally, the development of novel formulations and delivery methods may enhance the therapeutic potential of N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide.
合成法
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline and 4-methylbenzenesulfonyl chloride, followed by the condensation of the resulting intermediate with proline amide. The final product is obtained through purification and crystallization.
科学的研究の応用
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been studied for its potential therapeutic properties in various fields, including cancer research, neuropharmacology, and drug addiction treatment. In cancer research, N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In neuropharmacology, N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been found to modulate the activity of certain neurotransmitters, potentially leading to the development of novel treatments for neurological disorders. In drug addiction treatment, N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been investigated as a potential medication to reduce drug-seeking behavior and relapse.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-12-4-7-14(8-5-12)26(24,25)22-10-2-3-17(22)18(23)21-16-9-6-13(19)11-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLOXAJYHZHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5053758.png)


![ethyl 1-({[3-(methylthio)phenyl]amino}carbonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5053783.png)
![2-[benzyl(methyl)amino]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-indanecarboxamide](/img/structure/B5053792.png)
![4-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5053799.png)
![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053807.png)

![N-[(3-pyridinylamino)carbonothioyl]-2-furamide](/img/structure/B5053815.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5053820.png)
![2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5053830.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5053836.png)
![N-[2-(4-chlorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5053844.png)